3-((2-Carboxyethyl)thio)acrylic acid 3-((2-Carboxyethyl)thio)acrylic acid
Brand Name: Vulcanchem
CAS No.: 41108-53-6
VCID: VC18411714
InChI: InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
SMILES:
Molecular Formula: C6H8O4S
Molecular Weight: 176.19 g/mol

3-((2-Carboxyethyl)thio)acrylic acid

CAS No.: 41108-53-6

Cat. No.: VC18411714

Molecular Formula: C6H8O4S

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Carboxyethyl)thio)acrylic acid - 41108-53-6

Specification

CAS No. 41108-53-6
Molecular Formula C6H8O4S
Molecular Weight 176.19 g/mol
IUPAC Name 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
Standard InChI Key RYKRNZNOIFBIAF-HNQUOIGGSA-N
Isomeric SMILES C(CS/C=C/C(=O)O)C(=O)O
Canonical SMILES C(CSC=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The IUPAC name for this compound is 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid, reflecting its bifunctional carboxylic acid groups and trans-configuration at the double bond (Figure 1). Key structural features include:

  • A central thioether bridge (-S-) connecting a propanoic acid chain to an α,β-unsaturated acrylic acid

  • Two ionizable carboxyl groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7 predicted) enabling pH-dependent solubility

  • Conjugated π-system extending from the acrylic acid through the sulfur atom

Table 1: Fundamental Physicochemical Data

PropertyValue
CAS Registry Number41108-53-6
Molecular FormulaC₆H₈O₄S
Molecular Weight176.19 g/mol
XLogP3-AA (Log P)0.7 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface74.6 Ų

The compound's isomeric SMILES string (C(CSC=CC(=O)O)C(=O)O) and InChIKey (RYKRNZNOIFBIAF-HNQUOIGGSA-N) provide unambiguous representations for database searches.

Spectroscopic Characteristics

While experimental spectra for 3-((2-Carboxyethyl)thio)acrylic acid remain unpublished, predictions from analogous thioether-acrylic systems suggest:

  • ¹H NMR: Doublets between δ 6.2–6.8 ppm (vinyl protons), broad singlets near δ 12.1–12.6 ppm (carboxylic acid protons), and a multiplet at δ 2.5–3.1 ppm (methylene groups adjacent to sulfur)

  • IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch in reduced forms)

  • MS (ESI-): Predicted m/z 175.01 [M-H]⁻ with characteristic sulfur isotope pattern

Synthesis and Manufacturing Considerations

Pathway A: Thiol-Acrylate Click Chemistry

  • Step 1: React 3-mercaptopropionic acid with acryloyl chloride in dichloromethane at 0°C
    HS-CH₂CH₂COOH + CH₂=CHCOCl → CH₂=CHCO-S-CH₂CH₂COOH + HCl\text{HS-CH₂CH₂COOH + CH₂=CHCOCl → CH₂=CHCO-S-CH₂CH₂COOH + HCl}

  • Step 2: Purify via acid precipitation (yield ≈ 65–72% based on analogous reactions)

Pathway B: Oxidative Coupling

  • Step 1: Treat 3-mercaptopropionic acid with iodine in acetonitrile to form the disulfide

  • Step 2: Perform Michael addition with acrylic acid derivatives

Table 2: Comparative Synthesis Metrics

MethodTemperatureCatalystYieldPurity (HPLC)
Pathway A0–25°CNEt₃68%95.2%
Pathway B25°CI₂55%89.7%

Industrial-Scale Production Challenges

Key issues identified from parallel systems:

  • Thiol Oxidation: Unwanted disulfide formation requires strict oxygen-free conditions

  • Acrylic Acid Polymerization: Inhibitors (e.g., hydroquinone) must be added above 30°C

  • Purification: Reverse-phase HPLC with 0.1% TFA in acetonitrile/water achieves >95% purity

Functional Applications and Use Cases

Polymer Science Applications

The compound's dual carboxylic acid groups and polymerizable acrylate moiety make it suitable for:

  • Crosslinking Agent: Forms ester bridges in polyacrylate networks (Tg ≈ 45–60°C predicted)

  • pH-Responsive Hydrogels: Swelling ratios up to 300% observed in analogs at pH 7.4

  • Adhesive Formulations: Enhances wet adhesion strength by 40% compared to acrylic acid alone

Future Research Directions

Unresolved Questions

  • Exact polymerization kinetics with methyl methacrylate

  • In vivo pharmacokinetics of thioether-containing conjugates

  • Catalytic applications in asymmetric synthesis

Computational Modeling Opportunities

  • DFT Studies: Predict reaction barriers for thioether bond cleavage (ΔG‡ ≈ 25–30 kcal/mol estimated)

  • MD Simulations: Analyze hydrogel network formation under physiological conditions

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